2-(4-Bromobutyl)-1,3-dioxolane
Overview
Description
2-(4-Bromobutyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a bromobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobutyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding butyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the corresponding butyl derivative.
Scientific Research Applications
2-(4-Bromobutyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active compounds.
Chemical Biology: The compound can be employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)-1,3-dioxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobutyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(4-Iodobutyl)-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.
2-(4-Methylbutyl)-1,3-dioxolane: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(4-Bromobutyl)-1,3-dioxolane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom also influences the compound’s physical and chemical properties, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-(4-bromobutyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZEBQZCBQLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549241 | |
Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87227-41-6 | |
Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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